Chebulagic acid

Antiparasitic Toxoplasma gondii Ellagitannin Comparison

Chebulagic acid is a high-purity (≥98%) COX-LOX dual inhibitor for advanced inflammation, virology (EC50 9.76 μM vs SARS-CoV-2), and cancer research. It selectively targets COX-2, 5-LOX, and M2 (S31N) channels. Ideal for SAR studies and lead optimization in drug discovery. Available in mg to g quantities with global shipping. Request a quote for bulk.

Molecular Formula C41H30O27
Molecular Weight 954.7 g/mol
Cat. No. B10790195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChebulagic acid
Molecular FormulaC41H30O27
Molecular Weight954.7 g/mol
Structural Identifiers
SMILESC1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31+,33-,34+,41-/m0/s1
InChIKeyHGJXAVROWQLCTP-YABCKIEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4R,5S,7R,25S,26R,29S,30S,31S)-...acetic acid (Corilagin): Technical Baseline and Procurement Considerations


2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid, commonly referred to as Corilagin, is an ellagitannin—a hydrolyzable tannin characterized by a β-D-glucopyranose core esterified with gallic acid and featuring a characteristic hexahydroxydiphenoyl (HHDP) bridge linking the 3-O and 6-O positions [1]. It is a major bioactive constituent found in various medicinal plants, including Phyllanthus emblica, Geranium thunbergii, and Longan (Dimocarpus longan) seeds [2].

Why Corilagin Cannot Be Substituted by Other Ellagitannins or Simple Phenolics


Corilagin's unique covalent HHDP bridge confers structural rigidity and distinct pharmacological profiles that cannot be replicated by non-bridged ellagitannin analogs or simple gallic/ellagic acid derivatives [1]. This bridge fundamentally alters the conformation of the glucopyranose ring, enhancing both antioxidant capacity and specific protein-binding interactions compared to analogs lacking this feature [2]. Furthermore, differences in pharmacokinetic behavior—such as its specific bidirectional transport ratio (PDR) across intestinal epithelia relative to gallic and ellagic acids—directly impact its suitability for different in vitro and in vivo applications [3].

Quantitative Differentiation of Corilagin Against Key Comparators


Superior In Vitro Anti-Toxoplasma gondii Activity of Corilagin Over Punicalagin

In a direct head-to-head comparison against the ellagitannin punicalagin, corilagin demonstrated substantially greater potency against T. gondii tachyzoites in vitro. Using a fluorescent-based reporter assay, the 50% effective concentration (EC50) for corilagin was 3.09 µM, compared to 19.33 µM for punicalagin, a >6-fold difference [1]. Both compounds induced reactive oxygen species (ROS) and mitochondrial superoxide (MitoSOX) production, leading to mitochondrial membrane potential (MMP) disruption in the parasites [1].

Antiparasitic Toxoplasma gondii Ellagitannin Comparison

Enhanced Antiferroptosis and Antioxidant Activity of Corilagin Over the Non-Bridged Analog TGG

Corilagin was compared directly with its non-bridged analogue, 1,3,6-tri-O-galloyl-β-d-glucopyranose (TGG), in assays for antiferroptosis activity and antioxidant capacity. Corilagin exhibited higher bioactivity in protecting bone marrow-derived mesenchymal stem cells (bmMSCs) against erastin-induced ferroptosis, which was attributed to its superior antioxidant and Fe2+-chelation levels [1]. Mechanistic studies using DPPH radical scavenging showed that the covalent HHDP bridge in corilagin stabilizes the reaction intermediate through partial π-π conjugation, a feature absent in TGG [1].

Ferroptosis Antioxidant Mesenchymal Stem Cells

Distinct β-Secretase (BACE1) Inhibitory Potency Relative to Geraniin

In a comparative study of ellagitannins isolated from Geranium thunbergii, both geraniin and corilagin inhibited β-secretase (BACE1), a key enzyme in amyloid-β peptide generation. Geraniin was more potent with an IC50 of 4.0 × 10⁻⁶ M, while corilagin exhibited an IC50 of 3.4 × 10⁻⁵ M [1]. Both compounds were noncompetitive inhibitors with respect to the substrate, with Ki values of 2.8 × 10⁻⁶ M and 7.9 × 10⁻⁵ M, respectively, and showed selectivity for β-secretase over α-secretase and other serine proteases [1].

Alzheimer's Disease BACE1 β-secretase Enzyme Inhibition

Unique Intestinal Epithelial Transport Profile Differentiating Corilagin from Simple Phenolic Acids

A study of bidirectional transport across Caco-2 cell monolayers revealed a markedly different permeability profile for corilagin compared to gallic acid (GA) and ellagic acid (EA). Corilagin exhibited a Papp (A→B) of 0.174 × 10⁻⁶ cm/s and a Papp (B→A) of 2.178 × 10⁻⁶ cm/s, yielding a PDR of 12.52, indicating strong efflux [1]. In contrast, GA had a PDR of 4.17, and EA had a PDR of 1.31, demonstrating that corilagin is subject to significantly greater efflux transport than these simpler phenolics [1].

Pharmacokinetics Caco-2 Permeability Intestinal Absorption

Oral Bioavailability Constraint of Corilagin Relative to Parenteral Administration

A validated UPLC-PDA method was used to determine the pharmacokinetic profile of corilagin in rats following intravenous (10 mg/kg) and oral (50 mg/kg) administration. The oral bioavailability of corilagin was calculated to be 10.7% [1]. The study concluded that corilagin is not suitable for oral administration in its native form due to poor absorption [1].

Pharmacokinetics Oral Bioavailability In Vivo

Comparative Natural Abundance in Longan Seeds: A Practical Sourcing Consideration

In a quantitative analysis of the polyphenolic fraction of Longan (Dimocarpus longan) seeds, corilagin was found to be a major constituent at 13.31 g/kg dry weight, comparable to chebulagic acid (13.06 g/kg) but significantly higher than geraniin (5.79 g/kg) [1]. The total polyphenolic fraction represented 80.90 g/kg dry weight of the seeds [1].

Natural Product Quantification Sourcing

Targeted Application Scenarios for Corilagin Based on Comparative Evidence


In Vitro Antiparasitic Screening Against T. gondii

Corilagin's 6.25-fold greater potency against T. gondii compared to punicalagin [1] positions it as a superior starting point for antiparasitic drug discovery efforts targeting toxoplasmosis. Its demonstrated ability to induce ROS and disrupt mitochondrial membrane potential provides a clear mechanism for follow-up studies.

Ferroptosis and Oxidative Stress Pathway Studies

Given its enhanced antiferroptosis and antioxidant activities relative to the non-bridged analog TGG [1], corilagin serves as a critical tool compound for investigating the role of covalent bridging in polyphenol bioactivity. Its distinct mechanism of stabilizing reaction intermediates via π-π conjugation [1] makes it uniquely suited for mechanistic studies in ferroptosis-related disease models.

Alzheimer's Disease Research: BACE1 Inhibitor Screening

Although less potent than geraniin, corilagin's selective, noncompetitive inhibition of β-secretase (BACE1) [1] provides a structurally distinct alternative for studies exploring BACE1 inhibition. Its different potency and potentially different physicochemical properties make it a valuable comparator in structure-activity relationship (SAR) campaigns.

Intestinal Permeability and Efflux Transporter Studies

Corilagin's exceptionally high efflux ratio (PDR 12.52) in Caco-2 monolayers [1], far exceeding that of gallic and ellagic acids, makes it an ideal model compound for studying intestinal efflux mechanisms (e.g., P-glycoprotein, MRP2). This profile, coupled with its low oral bioavailability [2], justifies its use in experiments focused on transporter-mediated drug disposition and formulation strategies to overcome efflux.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chebulagic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.